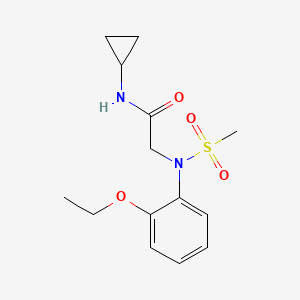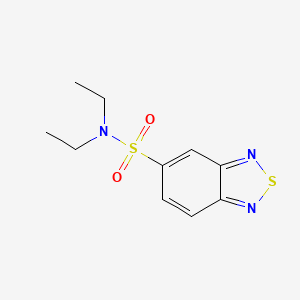
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CYCLOXADIAZINE, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Additionally, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have potential applications in various fields, including anti-inflammatory and anti-cancer research.
However, there are also limitations to using 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to determine its exact effects on the body. Additionally, more research is needed to determine its potential side effects and toxicity.
Future Directions
There are several future directions for research on 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE. One area of research is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to determine its potential as an anti-cancer agent and its effectiveness in treating various types of cancer.
Another area of research is its potential use as a neuroprotective agent. Studies have shown that 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE can protect neurons from oxidative stress, which can lead to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE is a chemical compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential applications, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE shows promise as a therapeutic agent for various diseases and conditions.
Synthesis Methods
The synthesis of 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylmethylamine. The reaction is carried out in the presence of a coupling reagent and a base. The resulting product is purified by column chromatography.
Scientific Research Applications
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been the subject of several scientific research studies due to its potential applications in various fields. One of the primary areas of research is its use as a potential anti-inflammatory agent. Studies have shown that 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body.
Another area of research is its potential use as an anti-cancer agent. Studies have shown that 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE can induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYQRUJXJATNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)



![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)
![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)